Kocurin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Kocurin is a natural product found in Kocuria palustris with data available.

Kocurin is a thiazolyl peptide antibiotic isolated from the marine-derived bacterium Kocuria palustris. This compound was initially reported as PM181104 and has shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration values in the submicromolar range . The structural elucidation of Kocurin was achieved through various spectroscopic methods, including high-resolution mass spectrometry and nuclear magnetic resonance, revealing a complex structure composed of multiple amino acid residues and a thiazoline ring .

Kocurin exhibits potent antibacterial properties, particularly against MRSA. Its mechanism of action likely involves disruption of bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated . In addition to its antibacterial effects, Kocurin has been shown to possess cytotoxic properties against certain cancer cell lines, indicating potential for broader therapeutic applications .

The synthesis of Kocurin primarily occurs through ribosomal peptide synthesis in the Kocuria palustris strain. The production conditions for Kocurin have been optimized using various growth media and environmental conditions. For instance, maximal production was observed during the stationary phase of bacterial growth, highlighting the importance of cultivation parameters in the yield of this compound . Chemical synthesis approaches have also been explored to modify Kocurin for improved solubility and bioactivity .

Kocurin's primary application lies in its use as an antibiotic agent against resistant bacterial strains. Its effectiveness against MRSA makes it a candidate for further development in clinical settings where antibiotic resistance is a significant concern. Additionally, its potential anticancer properties open avenues for research into new therapeutic agents targeting cancer cells .

Studies have indicated that Kocurin interacts with various cellular targets within bacteria, leading to its antibacterial effects. The specific interactions at the molecular level are still under investigation but may involve binding to enzymes or structural components critical for bacterial survival. Understanding these interactions is essential for optimizing Kocurin's efficacy and minimizing potential resistance development .

Kocurin shares structural and functional similarities with other thiazolyl peptides and antibiotics. Below is a comparison with notable compounds:

| Compound Name | Structure Type | Activity Against | Unique Features |

|---|---|---|---|

| Kocurin | Thiazolyl peptide | MRSA | Post-translational modifications |

| GE 37468 A | Thiazolyl peptide | Gram-positive bacteria | Similar mechanism but different spectrum |

| PM181104 | Thiazolyl peptide | MRSA | Initially mischaracterized structure |

| Lagmysin | Thiazolyl peptide | Various Gram-positive | Exhibits varying degrees of activity |

Kocurin's uniqueness lies in its specific structural features derived from Kocuria palustris, which may confer distinct biological activities compared to similar compounds like GE 37468 A and PM181104 .

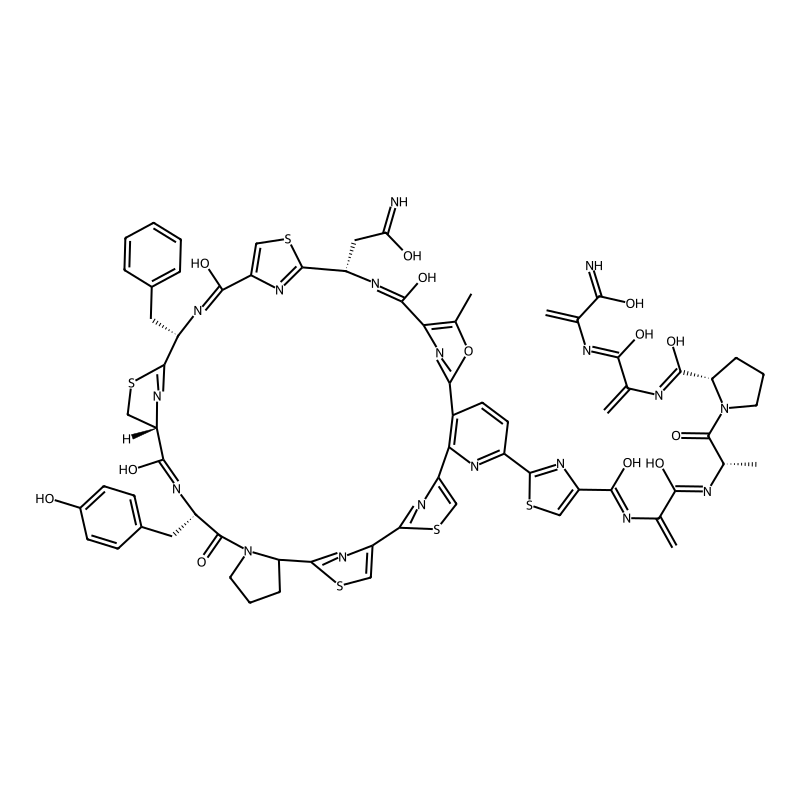

The structural determination of kocurin relied on a multimodal analytical approach. HRMS analysis established its molecular formula as $$ \text{C}{69}\text{H}{66}\text{N}{18}\text{O}{13}\text{S}_{5} $$, corresponding to a monoisotopic mass of 1514.366 Da [2] [4]. Critical to resolving its connectivity, $$ ^1\text{H} $$ and $$ ^13\text{C} $$ NMR spectra in CDCl$$ _3 $$ revealed characteristic resonances for a central pyridine ring flanked by thiazole and methyloxazole units (Table 1) [4]. Key correlations in heteronuclear multiple bond coherence (HMBC) spectra confirmed the spatial arrangement of these heterocycles, while nuclear Overhauser effect spectroscopy (NOESY) data resolved stereochemical ambiguities.

Table 1: Selected $$ ^1\text{H} $$ and $$ ^13\text{C} $$ NMR chemical shifts for kocurin [4]

| Position | δ$$ ^13\text{C} $$ (ppm) | δ$$ ^1\text{H} $$ (ppm, multiplicity) |

|---|---|---|

| Pyridine C-7 | 129.9 | - |

| Thiazoline C-29 | 78.3 | 4.83 (ddd, J = 13.3, 8.7, 2.6 Hz) |

| Methyloxazole CH$$ _3 $$ | 12.1 | 2.88 (s) |

Tandem mass spectrometry (MS/MS) provided complementary sequence data. Fragmentation at m/z 1498 and 1429 confirmed a C-terminal Dha-Dha-Pro-Ala motif, while ions at m/z 1192 validated the asparagine-linked sidechain [4]. These findings collectively established kocurin’s planar structure as a 17-residue peptide featuring a pyridine core modified by thiomethylation and oxidative cyclizations.

Comparative Analysis with PM181104 Structural Revisions

Initial reports misassigned kocurin as PM181104, a patent compound purportedly containing two independent peptide units [4]. Reanalysis demonstrated critical inconsistencies:

- Peptide Backbone Discrepancies: PM181104 was described as comprising separate 13- and 4-residue chains, whereas kocurin’s HRMS and MS/MS data support a single 17-residue scaffold [1] [4].

- Fragmentation Patterns: The absence of PM181104’s predicted m/z 1427 and 1358 ions in kocurin’s MS/MS spectrum invalidated the dual-chain hypothesis [4].

- NMR Consistency: Comparative $$ ^1\text{H} $$ NMR in DMSO-d$$ _6 $$ revealed identical profiles between the compounds, confirming their structural identity [4].

The revised structure resolves prior ambiguities, attributing PM181104’s misassignment to incomplete MS/MS data and misinterpretation of post-translational processing.

Post-Translational Modifications in Thiazolyl Peptide Biosynthesis

Kocurin biosynthesis follows the ribosomally synthesized and post-translationally modified peptide (RiPP) pathway, mediated by a 17-residue precursor peptide encoded in Kocuria rosea’s genome [3] [5]. Key modifications include:

- Cyclodehydration: Serine and cysteine residues undergo dehydration to form thiazoline rings, subsequently aromatized to thiazoles via dehydrogenase activity [5] [6].

- Pyridine Synthesis: Concerted [4+2] cycloaddition between dehydroalanines generates the central pyridine moiety, a hallmark of thiopeptides [6].

- Methyloxazole Formation: Methyltransferase-catalyzed O-methylation stabilizes the oxazole heterocycle, as evidenced by the δ$$ _H $$ 2.88 ppm singlet in NMR [4].

Genomic analysis identified a biosynthetic gene cluster housing radical SAM enzymes and cyclodehydratases, aligning with thiopeptide maturation logic [3] [5]. These modifications enhance kocurin’s rigidity, contributing to its MRSA potency by impeding bacterial efflux mechanisms.

C-Terminal Amino Acid Configuration and Stability Implications

Marfey’s analysis and ozonolysis studies resolved kocurin’s stereochemistry, identifying L-configurations for tyrosine, proline, and alanine residues [4]. The C-terminal Dha-Dha-Pro-Ala sequence adopts a β-sheet-like conformation, stabilized by hydrogen bonding between the Dha carbonyls and thiazoline NH groups [4]. However, the thiazoline ring exhibits pH-dependent epimerization, with ozonolysis-hydrolysis experiments revealing a 1.6:1 L/D cysteine ratio under acidic conditions [4]. This lability underscores the importance of biosynthesis in maintaining stereochemical fidelity, as chemical synthesis would likely yield heterogeneous products.

The C-terminal acryloyl group further influences stability. Density functional theory (DFT) calculations suggest that conjugation between the acryloyl π-system and thiazoline sulfur lone pairs reduces ring strain, enhancing thermodynamic stability compared to non-conjugated analogues [4]. This explains kocurin’s retention of activity despite the thiazoline’s inherent reactivity.

Structural-activity relationships: The C-terminal flexibility permits conformational adjustments during target binding, likely facilitating interactions with the 50S ribosomal subunit—a hypothesized mechanism given its activity against thiazomycin-resistant S. aureus [4] [6].

The kocurin biosynthetic gene cluster represents a paradigmatic example of ribosomally synthesized and post-translationally modified peptide production systems. Through comprehensive genomic analysis and comparative bioinformatics approaches, researchers have successfully identified and characterized the complete genetic framework responsible for kocurin biosynthesis in Kocuria rosea s17 [1] [2].

The biosynthetic gene cluster spans approximately 12.1 kilobase pairs and comprises nine distinct open reading frames designated kocA through kocI [1] [3]. This compact organization reflects the typical architecture of thiopeptide biosynthetic systems, where all essential enzymatic components are clustered within a discrete genomic region to ensure coordinated regulation and efficient metabolic flux toward the final product.

Comparative genomic analysis revealed that similar kocurin biosynthetic gene clusters exist in Kocuria species UCD-OTCP (accession number: NZAOSQ01000025) and *Kocuria flava* HO-9041 (accession number: NZCP013254) [1] [3]. The overall DNA sequence identity between these clusters reaches 99.6%, with identical gene organization, indicating strong evolutionary conservation of the kocurin biosynthetic machinery across different Kocuria species [3].

| Gene | Protein Function | Molecular Weight (kDa) | Predicted Role | Domain Architecture |

|---|---|---|---|---|

| kocA | Precursor peptide (58 amino acids) | ~6.5 | Substrate for modification | Leader peptide (39 aa) + Core peptide (17 aa) + Terminal SA |

| kocB | Lantibiotic-type dehydratase | ~45 | Serine/threonine dehydration | Dehydratase domain |

| kocC | Lantibiotic-type dehydratase | ~40 | Serine/threonine dehydration | Dehydratase domain |

| kocD | Pyridine synthase (cyclization) | ~35 | Pyridine ring formation | SpaB_C superfamily |

| kocE | McbC-type dehydrogenase | ~42 | Azoline oxidation | FMN-dependent oxidoreductase |

| kocF | YcaO-like cyclodehydratase | ~38 | Azole ring formation | YcaO cyclodehydratase |

| kocG | McbC-type dehydrogenase | ~44 | Azoline oxidation | FMN-dependent oxidoreductase |

| kocH | Amidation enzyme | ~28 | C-terminus amidation | Amidase domain |

| kocI | ABC transporter | ~65 | Product transport/resistance | ATP-binding cassette |

The cluster boundaries were precisely defined through detailed bioinformatics analysis of neighboring genes [3]. Upstream of the precursor peptide-encoding kocA gene, a gene coding for a HEAT repeat-containing protein was identified in the opposite orientation, but its function was determined to be unrelated to kocurin biosynthesis. Downstream of the ABC transporter gene kocI, a group of genes involved in general stress response was detected, forming the clear boundary of the biosynthetic gene cluster.

Role of Nonribosomal Peptide Synthetase Systems

Initially, the biosynthesis of kocurin was speculated to involve nonribosomal peptide synthetase and polyketide synthase hybrid systems [1] [3]. However, detailed genomic analysis and comparative studies with other thiopeptide biosynthetic pathways revealed that kocurin production does not follow the classical nonribosomal peptide synthetase assembly line mechanism.

Nonribosomal peptide synthetases represent sophisticated multi-domain enzymatic systems that operate through an assembly line logic fundamentally different from the kocurin biosynthetic pathway [4] [5]. These systems utilize modular architecture where each module contains core catalytic domains including adenylation domains for amino acid activation, peptidyl carrier protein domains for substrate transport, and condensation domains for peptide bond formation [5] [6].

| Domain | Size (amino acids) | Function | Mechanism | Key Features |

|---|---|---|---|---|

| Adenylation (A) | ~500-550 | Amino acid activation and adenylation | Two-step reaction: adenylation + aminoacyl-PCP loading | Substrate specificity; conformational changes |

| Peptidyl Carrier Protein (PCP) | ~70-80 | Substrate transport and tethering | Flexible phosphopantetheine arm substrate delivery | Post-translational phosphopantetheinylation required |

| Condensation (C) | ~450-500 | Peptide bond formation | Nucleophilic attack of acceptor amine on donor thioester | HHxxxDG catalytic motif; dual substrate tunnels |

| Thioesterase (TE) | ~250-300 | Product release and cyclization | Hydrolysis or cyclization via acyl-enzyme intermediate | Serine nucleophile; alpha/beta hydrolase fold |

The adenylation domains function as gatekeepers, determining substrate specificity through approximately 550 amino acids organized into N-terminal and C-terminal subdomains [5]. These domains undergo significant conformational changes during the catalytic cycle, transitioning between adenylate-forming and thioester-forming conformations to facilitate proper substrate processing [5] [6].

In contrast to the nonribosomal peptide synthetase mechanism, kocurin biosynthesis follows the ribosomally synthesized and post-translationally modified peptide paradigm [1] [3]. The biosynthetic machinery does not contain the characteristic adenylation, condensation, and thioesterase domains typical of nonribosomal peptide synthetases. Instead, the system relies on a ribosomally synthesized precursor peptide that undergoes extensive post-translational modifications through specialized enzymes encoded within the biosynthetic gene cluster.

| Feature | NRPS Systems | RiPP Systems | Kocurin Classification |

|---|---|---|---|

| Biosynthetic mechanism | Non-ribosomal synthesis | Ribosomal synthesis + post-translational modification | RiPP (thiopeptide) |

| Substrate source | Proteinogenic and non-proteinogenic amino acids | Standard proteinogenic amino acids only | Proteinogenic amino acids |

| Enzymatic machinery | Multi-domain assembly line enzymes | Precursor peptide + modification enzymes | Precursor peptide + BGC enzymes |

| Product diversity | Extremely high (various building blocks) | High (post-translational modifications) | Moderate (sequence variants) |

| Modification timing | During synthesis (co-translational) | After synthesis (post-translational) | Post-translational |

The distinction between nonribosomal peptide synthetase and ribosomally synthesized peptide systems is crucial for understanding kocurin biosynthesis. While nonribosomal peptide synthetases can incorporate diverse building blocks including non-proteinogenic amino acids during synthesis, the kocurin system utilizes only standard proteinogenic amino acids that are subsequently modified through post-translational processes [7] [8].

Heterologous Expression in Streptomyces coelicolor M1146

The functional validation of the kocurin biosynthetic gene cluster was achieved through heterologous expression in the well-characterized Streptomyces coelicolor M1146 strain [1] [3]. This strain was specifically selected due to its optimization for specialized metabolite production through the systematic deletion of four endogenous biosynthetic gene clusters (Act, Red, Cpk, and CDA), which reduces competition for biosynthetic precursors and provides a clean metabolic background [9] [10].

The heterologous expression strategy involved cloning the complete 12.1 kilobase pair kocurin biosynthetic gene cluster into the integrative expression vector pSET152ermE* [3]. The Gibson assembly method was employed to join three polymerase chain reaction-amplified fragments of the biosynthetic gene cluster with the HindIII-linearized vector, creating homologous regions for seamless integration.

| Host Strain | Expression System | Promoter Type | Production Media | Kocurin Production | Optimization Status |

|---|---|---|---|---|---|

| Streptomyces coelicolor M1146 | pSET152-Koc integrative vector | Constitutive (ermE*) | ISP2 medium | Detected (m/z 1515.3745) | Requires further optimization |

| Streptomyces sp. s120 | pSET152-Koc integrative vector | Constitutive (ermE*) | No production observed | Not detected | Unsuccessful |

| Kocuria rosea s17 (native) | Natural production | Native regulation | Marine broth | High levels | Natural optimized |

The successful heterologous expression was confirmed through high-performance liquid chromatography coupled with tandem mass spectrometry analysis [3]. The transgenic Streptomyces coelicolor M1146 strain produced kocurin with the expected molecular mass of 1515.3745 m/z [M+H+] (calculated: 1515.3733 m/z) when cultivated in ISP2 medium.

However, the heterologous production levels were significantly lower compared to the native producer, with kocurin detection only achieved in ISP2 medium and traces observed in AF medium [3]. This reduced productivity likely reflects the complex regulatory requirements for thiopeptide biosynthesis and the potential toxicity of the compound to the heterologous host during early stages of the life cycle.

The challenge of heterologous thiopeptide expression has been documented across multiple systems, with media composition having a profound influence on production levels [3]. Similar difficulties were encountered with other thiopeptide systems, where GE2270 production was successful in only 1 out of 35 different media tested, and TP1161 expression in Streptomyces coelicolor M512 remained unsuccessful [3].

Regulatory Elements and Constitutive Promoter Optimization

The successful heterologous expression of kocurin was achieved through the implementation of constitutive promoter systems, specifically utilizing the ermE* promoter for driving gene cluster expression [1] [3] [11]. The constitutive promoter approach was essential for overcoming the complex regulatory mechanisms that typically govern thiopeptide biosynthesis in native producers.

| Step | Process | Enzymes Involved | Substrate | Product |

|---|---|---|---|---|

| 1 | Precursor peptide synthesis | Ribosomal machinery | mRNA | Precursor peptide (58 aa) |

| 2 | Azole ring formation | KocF (cyclodehydratase) | Cys residues in core peptide | Thiazoline/oxazoline rings |

| 3 | Azoline oxidation | KocE, KocG (dehydrogenases) | Thiazoline/oxazoline rings | Thiazole/oxazole rings |

| 4 | Serine/threonine dehydration | KocB, KocC (dehydratases) | Ser/Thr residues | Dehydroalanine/dehydrobutyrine |

| 5 | Pyridine ring formation | KocD (pyridine synthase) | Dehydroalanine residues | Pyridine macrocycle |

| 6 | C-terminus processing | KocH (amidase) | Peptide C-terminus | Amidated product |

| 7 | Product transport | KocI (ABC transporter) | Mature kocurin | Exported compound |

Constitutive promoters offer several advantages for heterologous expression systems, including stable expression levels independent of environmental conditions and genetic background [12] [13]. The ermE* promoter system has been extensively characterized and proven effective for driving the expression of various biosynthetic gene clusters in Streptomyces species [9].

The optimization of constitutive promoters for biosynthetic gene cluster expression represents a critical aspect of metabolic engineering [14] [15]. Recent advances in promoter engineering have demonstrated the importance of rational design approaches that consider both promoter strength and regulatory context. The development of promoter libraries with graduated expression levels enables fine-tuning of gene expression to achieve optimal production levels while avoiding toxicity issues.

For thiopeptide biosynthesis, the constitutive promoter approach circumvents the need to understand complex native regulatory mechanisms that may involve multiple transcriptional regulators, environmental sensing systems, and temporal control elements [16]. The native regulation of kocurin biosynthesis likely involves sophisticated mechanisms that coordinate precursor supply, enzymatic processing, and product export in response to specific physiological conditions.

Future optimization strategies for kocurin production may benefit from the implementation of inducible promoter systems that allow temporal control of gene expression [3]. This approach could potentially overcome the toxicity issues associated with constitutive expression by delaying kocurin production until the host cells have reached sufficient biomass. Additionally, the overexpression of resistance genes, such as the ABC transporter KocI, could improve heterologous production by enhancing cellular tolerance to the antibiotic compound.

The regulatory optimization of kocurin biosynthesis also requires consideration of the interdependence between the various enzymatic steps in the pathway [17] [18]. The coordinated expression of all biosynthetic genes is essential for efficient metabolic flux toward the final product, as imbalances in enzyme levels can lead to accumulation of toxic intermediates or inefficient substrate utilization.